molecular formula C9H10BrFO2 B8396099 3-(4-Bromo-2-fluorophenoxy)propan-1-ol

3-(4-Bromo-2-fluorophenoxy)propan-1-ol

Cat. No.: B8396099
M. Wt: 249.08 g/mol
InChI Key: KFROCIRITJZCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-2-fluorophenoxy)propan-1-ol is a halogenated aromatic alcohol with the molecular formula C₉H₉BrFO₂ (exact molecular weight: 261.07 g/mol). The compound features a propan-1-ol chain linked via an ether bond to a 4-bromo-2-fluorophenyl group. Its structure combines bromine and fluorine substituents in specific positions on the aromatic ring, which influence its electronic, steric, and bioactive properties.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H10BrFO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2

InChI Key

KFROCIRITJZCCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and physicochemical properties of halogenated propanols are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(4-Bromo-2-fluorophenoxy)propan-1-ol Not explicitly stated C₉H₉BrFO₂ 261.07 4-Bromo, 2-fluoro on phenyl Enhanced electronegativity; potential biofilm inhibition due to halogen positioning .
3-(4-Bromophenyl)propan-1-ol 25574-11-2 C₉H₁₁BrO 215.09 4-Bromo on phenyl (no fluorine) Lower polarity and boiling point vs. fluorinated analogs; reduced bioactivity .
3-(2-Bromo-4-fluorophenyl)propan-1-ol 404575-32-2 C₉H₉BrFO 245.07 2-Bromo, 4-fluoro on phenyl Altered steric hindrance; distinct safety profile (requires specific first-aid measures) .
3-(4-Bromo-2-chlorophenyl)propanoic acid 358789-16-9 C₁₁H₈ClFNO₂ 254.65 4-Bromo, 2-chloro; carboxylic acid Higher acidity; increased solubility in polar solvents compared to alcohol analogs .

Research Implications

The substitution pattern of halogens on the phenyl ring directly impacts the compound’s applications:

  • 4-Bromo-2-fluoro : Optimal for balancing electronegativity and steric accessibility in drug design.
  • Non-fluorinated analogs: Less bioactive but useful as intermediates in organic synthesis .
  • Chlorinated derivatives : Higher solubility and reactivity, suitable for catalytic applications .

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